

Independent Analysis of Chelidonine's Bioactivity: A Comparative Review of Preclinical Research

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Compound of Interest		
Compound Name:	Chelidonine	
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A comprehensive review of recent preclinical studies on **Chelidonine**, a naturally occurring isoquinoline alkaloid, reveals consistent evidence for its anticancer and anti-inflammatory properties across multiple independent research groups. This comparative guide synthesizes key findings, offering researchers, scientists, and drug development professionals a critical overview of the compound's mechanisms of action, with a focus on replicable experimental data.

Chelidonine, the primary bioactive compound isolated from the greater celandine (Chelidonium majus), has garnered significant attention for its therapeutic potential. This report consolidates data from various peer-reviewed publications to facilitate a comparative analysis of its effects on key cellular signaling pathways implicated in cancer and inflammation. The findings underscore a consensus in the scientific literature regarding **Chelidonine**'s ability to induce apoptosis, inhibit cell proliferation, and modulate inflammatory responses in diverse cancer cell lines.

Anticancer Effects: A Multi-Pathway Approach

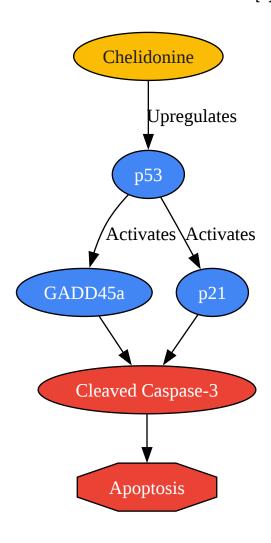
Independent studies consistently demonstrate **Chelidonine**'s efficacy against a range of cancer cell types, including pancreatic, melanoma, and non-small cell lung cancer. The primary



mechanisms of action converge on the induction of programmed cell death (apoptosis) and the inhibition of pathways crucial for tumor growth and survival.

The p53-GADD45a Signaling Axis in Pancreatic Cancer

Research has shown that **Chelidonine** can trigger apoptosis in human pancreatic cancer cells by activating the p53 and GADD45a pathways.[1] Treatment with **Chelidonine** leads to an upregulation of p53, GADD45A, and p21 protein expression, ultimately resulting in the cleavage of caspase-3, a key executioner of apoptosis.[1] One study observed that treating MIA PaCa-2 and BxPC-3 pancreatic cancer cells with **Chelidonine** led to a significant increase in apoptotic cells.[1] Specifically, 5 µM of **Chelidonine** for 48 hours increased the apoptotic cell population to 41% in MIA PaCa-2 cells and 68% in BxPC-3 cells.[1]

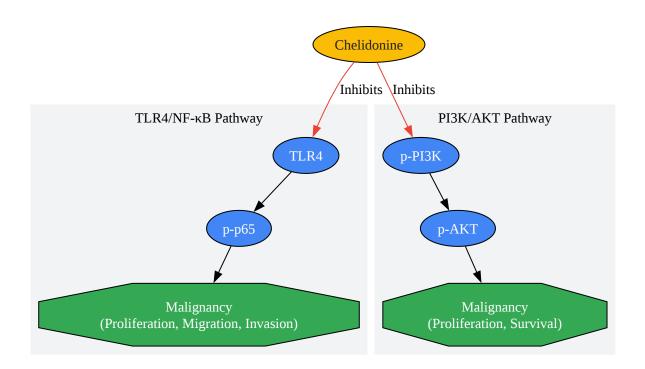


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Inhibition of TLR4/NF-κB and PI3K/AKT Pathways in Melanoma

In melanoma cells, **Chelidonine** has been shown to suppress malignancy by inactivating the TLR4/NF-kB and PI3K/AKT signaling pathways.[2][3] Treatment with **Chelidonine** resulted in decreased viability and proliferation of melanoma cells, alongside an increase in apoptosis.[2] [3] Mechanistically, it downregulates the protein levels of TLR4 and the phosphorylated forms of p65, PI3K, and AKT.[2][3]



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Overcoming Drug Resistance

Chelidonine has also demonstrated potential in overcoming multidrug resistance (MDR) in cancer cells.[4] Studies have shown that it can inhibit the activity of P-glycoprotein (P-gp/MDR1), a key transporter involved in drug efflux.[4][5] In Caco-2 and CEM/ADR5000 cancer cell lines, **Chelidonine** was found to reverse doxorubicin resistance in a concentration-



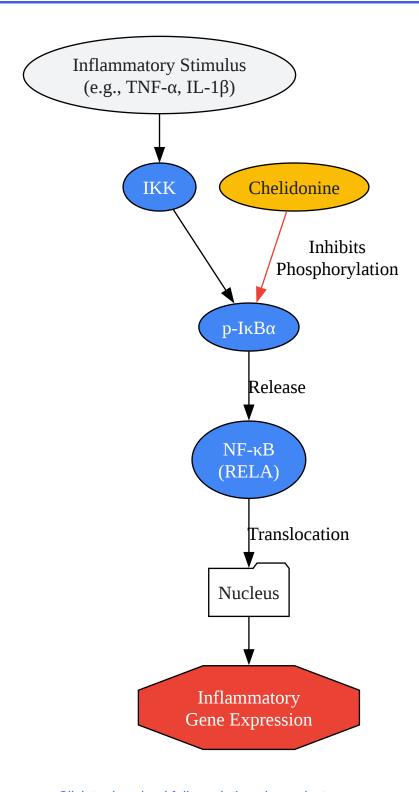
dependent manner.[4] Furthermore, it downregulates the expression of genes associated with drug metabolism, such as CYP3A4 and GST, while upregulating apoptosis-related caspase genes.[4]

Anti-inflammatory Effects: Targeting the NF-kB Pathway

The anti-inflammatory properties of **Chelidonine** are primarily attributed to its ability to suppress the NF-kB signaling pathway, a central regulator of inflammation.

In human colon carcinoma HCT116 cells stimulated with TNF- α , **Chelidonine** was found to inhibit the phosphorylation and degradation of I κ B α , which in turn prevents the nuclear translocation of the NF- κ B subunit RELA.[6] This leads to the downregulation of NF- κ B target genes involved in inflammation and proliferation.[6] Similarly, in a model of osteoarthritis, **Chelidonine** was shown to suppress IL-1 β -mediated inflammation and catabolism in chondrocytes by inhibiting the NF- κ B pathway.[7]





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Comparative Data Summary

To provide a clear comparison across different studies, the following tables summarize the quantitative data on **Chelidonine**'s effects.



Table 1: IC50 Values of Chelidonine in Various Cancer Cell Lines

Cell Line	Cancer Type	IC50 (μM)	Exposure Time (h)	Reference
A375	Melanoma	12.65 μg/mL	Not Specified	[8]
SK-MEL-3	Melanoma	1.93 μg/mL	Not Specified	[8]
МНСС97-Н	Hepatocellular Carcinoma	0.82±0.05 mg/kg**	In vivo	[9]

*Note: Data presented for a C. majus root extract, not isolated **Chelidonine**. Conversion to μ M is not possible without the molar mass of the extract components. **Note: In vivo IC50 for lenvatinib, with **Chelidonine** enhancing its effect.

Table 2: Effect of Chelidonine on Protein Expression

Cell Line	Treatment	Target Protein	Effect	Reference
BxPC-3, MIA PaCa-2	0.5, 1 μM Chelidonine (24h)	p53, GADD45A, p21, Cleaved Caspase-3	Upregulation	[1]
Melanoma Cells	Chelidonine	TLR4, p-p65, p- PI3K, p-AKT	Downregulation	[2][3]
HCT116	Chelidonine + TNF-α	p-lκBα, Nuclear RELA	Inhibition	[6]
Caco-2	50μM Chelidonine (48h)	P-gp/MDR1, MRP1, BCRP, CYP3A4, GST	Downregulation	[4]
Caco-2	50μM Chelidonine (48h)	Caspase-3, Caspase-8	Upregulation	[4]

Experimental Protocols: A Guide to Replication



To aid in the independent replication of these findings, detailed methodologies from the cited studies are outlined below.

Cell Viability and Apoptosis Assays

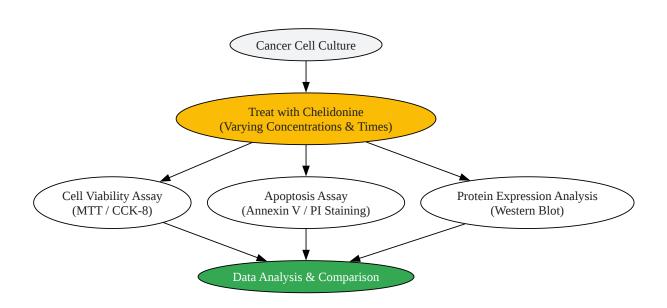
- Cell Viability (CCK-8/MTT Assay): Cancer cells are seeded in 96-well plates and treated with varying concentrations of **Chelidonine** for specified durations (e.g., 24, 48 hours). Cell viability is then assessed using Cell Counting Kit-8 (CCK-8) or 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) according to the manufacturer's instructions. Absorbance is measured using a microplate reader.[2][3][9]
- Apoptosis Analysis (Annexin V/Propidium Iodide Staining): Cells treated with Chelidonine
 are harvested, washed with PBS, and then resuspended in binding buffer. Cells are stained
 with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark. The stained cells
 are then analyzed by flow cytometry to distinguish between viable, early apoptotic, late
 apoptotic, and necrotic cells.[1]

Western Blotting for Protein Expression Analysis

- Protein Extraction and Quantification: Following treatment with Chelidonine, cells are lysed using RIPA buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a BCA protein assay kit.
- Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred onto a polyvinylidene fluoride (PVDF) membrane.
- Immunoblotting: The membrane is blocked with non-fat milk or bovine serum albumin (BSA) and then incubated with primary antibodies against the target proteins (e.g., p53, GADD45A, p-AKT, β-actin) overnight at 4°C. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
- Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system, and band densities are quantified using image analysis software, normalizing to a loading control like β-actin.[1][2][6]



Experimental Workflow for Investigating Chelidonine's Anticancer Effects



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This comparative guide highlights the consistent and reproducible nature of **Chelidonine**'s anticancer and anti-inflammatory effects in preclinical models. The convergence of findings across independent research groups strengthens the case for its continued investigation as a potential therapeutic agent. The detailed protocols and comparative data provided herein are intended to support further research and validation efforts in the scientific community.

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